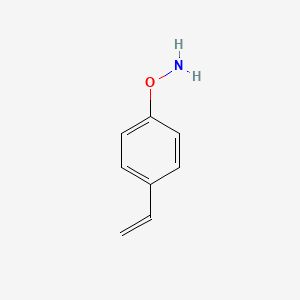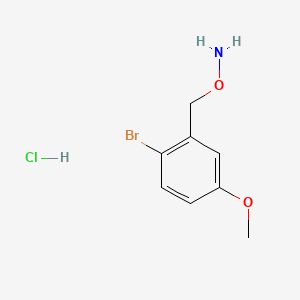
O-(4-Vinylphenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(4-Vinylphenyl)hydroxylamine is an organic compound with the molecular formula C8H9NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-vinylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(4-Vinylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitrobenzene derivatives. For example, the reduction of 4-nitrostyrene using zinc dust in the presence of ammonium chloride can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of solvents, temperature control, and purification steps are crucial in scaling up the synthesis for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
O-(4-Vinylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as zinc dust or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
O-(4-Vinylphenyl)hydroxylamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of O-(4-Vinylphenyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C-N, N-N, O-N, and S-N bonds through various catalytic processes. The molecular targets and pathways involved include interactions with transition metals and the formation of reactive intermediates that can undergo further transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O-(4-Vinylphenyl)hydroxylamine include:
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
- 2,4-Dinitrophenylhydroxylamine
Uniqueness
This compound is unique due to its vinyl group, which provides additional reactivity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
O-(4-ethenylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-2-7-3-5-8(10-9)6-4-7/h2-6H,1,9H2 |
Clave InChI |
MOHMFULXTLQBJI-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[1-(3,4,5-trimethoxyphenyl)cyclobutyl]-1-butylamine](/img/structure/B13705541.png)

![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)







![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)
